![molecular formula C9H13N7OS B12636158 N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
准备方法
The synthesis of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.
Functionalization: The introduction of the ethyl, methoxy, and methylsulfanyl groups can be achieved through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to ensure the selective introduction of the desired functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The triazine and triazole rings can undergo reduction reactions under specific conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the triazine ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Biology: The compound’s triazine and triazole rings are known to exhibit biological activity. It can be used in the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential therapeutic applications could include the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups and potential reactivity.
作用机制
The mechanism of action of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s functional groups may also play a role in its mechanism of action, allowing it to form covalent bonds with biological molecules or participate in redox reactions.
相似化合物的比较
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be compared with other triazine and triazole derivatives:
Triazine Derivatives: Compounds such as cyanuric chloride and melamine are well-known triazine derivatives
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their biological activity. The presence of both triazine and triazole rings in this compound makes it a unique compound with potential synergistic effects.
属性
分子式 |
C9H13N7OS |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
N-ethyl-4-methoxy-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13N7OS/c1-4-10-6-12-7(14-8(13-6)17-2)16-5-11-9(15-16)18-3/h5H,4H2,1-3H3,(H,10,12,13,14) |
InChI 键 |
MAKCZTJEQOLYCH-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


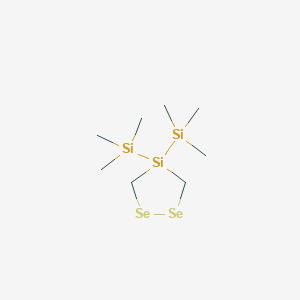
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
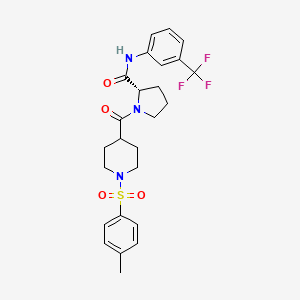
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
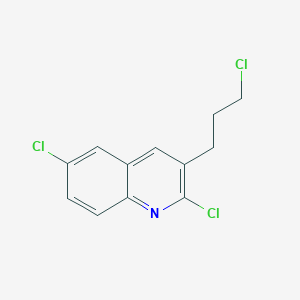
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
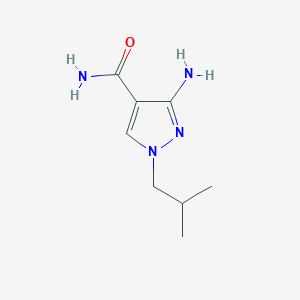
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
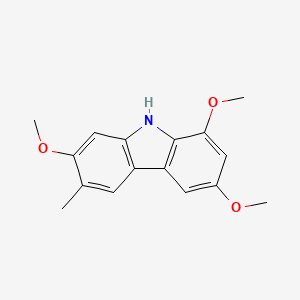
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
